molecular formula C18H17N5O5 B11561404 N-[2-({2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxoethyl}amino)-2-oxoethyl]benzamide

N-[2-({2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxoethyl}amino)-2-oxoethyl]benzamide

Cat. No.: B11561404
M. Wt: 383.4 g/mol
InChI Key: FXQCKXAFQPRZCF-UFFVCSGVSA-N
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Description

N-[2-({2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxoethyl}amino)-2-oxoethyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with a nitrobenzylidene hydrazinyl substituent, making it an interesting subject for studies in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxoethyl}amino)-2-oxoethyl]benzamide typically involves multiple steps:

    Formation of the hydrazone: This step involves the reaction of 3-nitrobenzaldehyde with hydrazine to form the hydrazone intermediate.

    Acylation: The hydrazone intermediate is then acylated with an appropriate acylating agent to introduce the benzamide moiety.

    Coupling: The final step involves coupling the acylated intermediate with an amino acid derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-({2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxoethyl}amino)-2-oxoethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The hydrazone moiety can be reduced to a hydrazine derivative.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Introduction of various substituents on the benzamide core.

Scientific Research Applications

N-[2-({2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxoethyl}amino)-2-oxoethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-({2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxoethyl}amino)-2-oxoethyl]benzamide involves its interaction with specific molecular targets and pathways. The nitrobenzylidene hydrazinyl moiety may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxy-N-(2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide: A similar compound with methoxy substituents on the benzamide core.

    N-(2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide: A compound lacking the additional amino acid derivative.

Uniqueness

N-[2-({2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxoethyl}amino)-2-oxoethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H17N5O5

Molecular Weight

383.4 g/mol

IUPAC Name

N-[2-[[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]amino]-2-oxoethyl]benzamide

InChI

InChI=1S/C18H17N5O5/c24-16(11-20-18(26)14-6-2-1-3-7-14)19-12-17(25)22-21-10-13-5-4-8-15(9-13)23(27)28/h1-10H,11-12H2,(H,19,24)(H,20,26)(H,22,25)/b21-10+

InChI Key

FXQCKXAFQPRZCF-UFFVCSGVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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